molecular formula C22H29N5O4 B11251845 3-(Pyrrolidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine

3-(Pyrrolidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine

Cat. No.: B11251845
M. Wt: 427.5 g/mol
InChI Key: YTXLYFUAYYQOTC-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine is a complex organic compound that features a pyridazine core substituted with pyrrolidinyl and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Substitution with Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution, where pyrrolidine reacts with a halogenated pyridazine derivative.

    Attachment of Piperazinyl Group: The piperazinyl group is attached through a similar nucleophilic substitution reaction, using a halogenated intermediate and piperazine.

    Introduction of the Trimethoxybenzoyl Group: The final step involves the acylation of the piperazinyl group with 3,4,5-trimethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl and piperazinyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the trimethoxybenzoyl moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the pyridazine core and the piperazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated intermediates and nucleophiles like pyrrolidine and piperazine are employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Pyrrolidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine involves its interaction with molecular targets such as enzymes and receptors. The trimethoxybenzoyl group is known to enhance binding affinity to certain biological targets, while the pyrrolidinyl and piperazinyl groups contribute to the compound’s overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrrolidin-1-YL)pyridazine: Lacks the piperazinyl and trimethoxybenzoyl groups, resulting in different biological activity.

    6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine: Similar structure but without the pyrrolidinyl group, affecting its binding properties and pharmacokinetics.

Uniqueness

The unique combination of the pyrrolidinyl, piperazinyl, and trimethoxybenzoyl groups in 3-(Pyrrolidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine provides a distinct profile in terms of biological activity and potential therapeutic applications, setting it apart from other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H29N5O4

Molecular Weight

427.5 g/mol

IUPAC Name

[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C22H29N5O4/c1-29-17-14-16(15-18(30-2)21(17)31-3)22(28)27-12-10-26(11-13-27)20-7-6-19(23-24-20)25-8-4-5-9-25/h6-7,14-15H,4-5,8-13H2,1-3H3

InChI Key

YTXLYFUAYYQOTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4

Origin of Product

United States

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